m-Hydroxybenzolsulfonylchlorid

Übersicht

Beschreibung

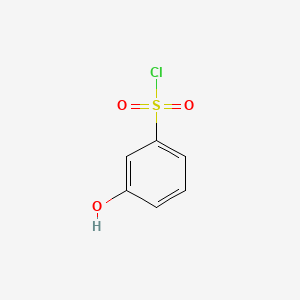

M-Hydroxybenzenesulphonyl chloride, also known as 3-Hydroxybenzene-1-sulfonyl chloride, is a chemical compound with the molecular formula C6H5ClO3S . It has a molecular weight of 192.62 g/mol .

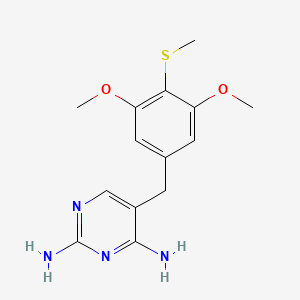

Molecular Structure Analysis

The molecular structure of M-Hydroxybenzenesulphonyl chloride consists of a benzene ring with a hydroxyl group (OH) and a sulfonyl chloride group (SO2Cl) attached . The exact mass of the molecule is 191.9647929 g/mol .Physical and Chemical Properties Analysis

M-Hydroxybenzenesulphonyl chloride has several computed properties, including a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 1 . Its topological polar surface area is 62.8 Ų .Wissenschaftliche Forschungsanwendungen

Oberflächenfunktionalisierung von MXenen

MXene, eine neue Familie zweidimensionaler (2D) Übergangsmetallcarbide und -nitride, haben in verschiedenen Anwendungen große Forschungsaufmerksamkeit erhalten . m-Hydroxybenzolsulfonylchlorid könnte möglicherweise zur Oberflächenfunktionalisierung von MXenen verwendet werden, wodurch ihr Potenzial in verschiedenen Bereichen erweitert wird .

Biomedizinische Anwendungen

Aufgrund seiner Reaktivität und seines Potenzials zur Bildung verschiedener Derivate könnte this compound potenzielle Anwendungen im Bereich der Biomedizin haben . Es sind jedoch weitere Forschungsarbeiten erforderlich, um diese Möglichkeit zu untersuchen.

Sensoranwendungen

Die einzigartige Struktur und Reaktivität von this compound könnten möglicherweise für die Entwicklung neuartiger Sensortechnologien genutzt werden . Weitere Forschungsarbeiten sind erforderlich, um diese potenzielle Anwendung zu validieren.

Wirkmechanismus

Target of Action

M-Hydroxybenzenesulphonyl chloride is a bioactive chemical

Mode of Action

Biochemical Pathways

Pharmacokinetics

Pharmacokinetic studies are indispensable to establish concentration-activity/toxicity relationship and facilitate target identification and new drug discovery

Result of Action

As a bioactive chemical, it’s likely to have some biological effects, but these effects need to be studied in more detail .

Action Environment

It’s known that chemical reactions can be enhanced by utilizing the confined hydrophobic environment of carbon nanotube (CNT) channels to separate products from reactants during a reaction and hence shift the reaction equilibrium . .

Biochemische Analyse

Biochemical Properties

M-Hydroxybenzenesulphonyl chloride is part of the hydroxybenzoic acids group, which are a prominent kind of phenolic acids . These acids are major aromatic secondary metabolites that impart food with typical organoleptic characteristics and link to many health benefits . They are known to interact with various enzymes, proteins, and other biomolecules, influencing their function and activity.

Cellular Effects

Chloride, a component of this compound, is the most abundant anion and serves many different biological roles . It ensures electroneutrality both under steady state and during transport across cellular membranes . This suggests that M-Hydroxybenzenesulphonyl chloride may influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of M-Hydroxybenzenesulphonyl chloride involves its reaction with an aromatic nucleus to produce the corresponding sulfonyl chloride by way of a typical electrophilic aromatic substitution reaction . This process involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Dosage Effects in Animal Models

It’s crucial to consider that the effects of similar compounds can vary with different dosages, often showing threshold effects and potentially toxic or adverse effects at high doses .

Metabolic Pathways

It’s part of the hydroxybenzoic acids group, which is known to be involved in various metabolic pathways . These pathways are linked with the metabolic pathways of primary metabolites such as sugars or amino acids .

Transport and Distribution

Chloride, a component of this compound, is known to play a significant role in maintaining proper hydration and balancing cations in the extracellular fluid .

Eigenschaften

IUPAC Name |

3-hydroxybenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClO3S/c7-11(9,10)6-3-1-2-5(8)4-6/h1-4,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVJJEIFIJQCJSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50204692 | |

| Record name | m-Hydroxybenzenesulphonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50204692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56157-93-8 | |

| Record name | m-Hydroxybenzenesulphonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056157938 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | m-Hydroxybenzenesulphonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50204692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxybenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

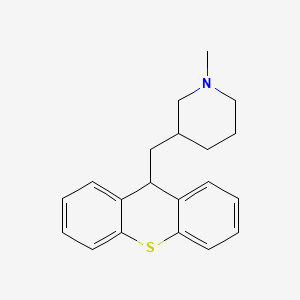

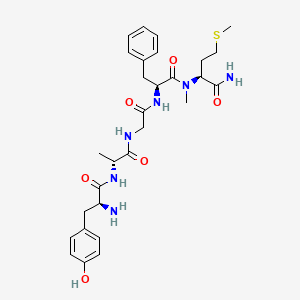

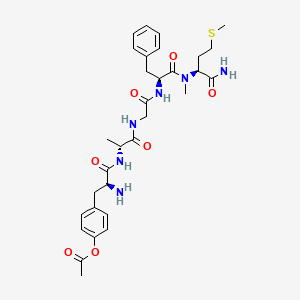

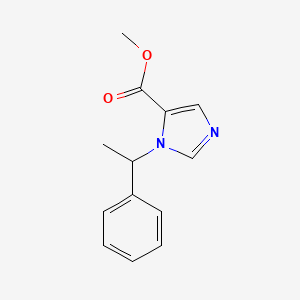

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.